4-Bromo-2-difluoromethoxy-5-nitrotoluene

Chromatography Lipophilicity Physicochemical Properties

4-Bromo-2-difluoromethoxy-5-nitrotoluene (CAS 1805527-51-8; molecular formula C8H6BrF2NO3; molecular weight 282.04) is a polysubstituted nitroaromatic compound characterized by the simultaneous presence of a bromine atom, a difluoromethoxy group (-OCHF2), and a nitro group on a toluene scaffold. It serves as a versatile building block in medicinal chemistry and agrochemical synthesis, with the bromine providing a cross-coupling handle, the difluoromethoxy group contributing to metabolic stability and lipophilicity, and the nitro group enabling reductive amination or heterocycle formation.

Molecular Formula C8H6BrF2NO3
Molecular Weight 282.04 g/mol
CAS No. 1805527-51-8
Cat. No. B1410426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-difluoromethoxy-5-nitrotoluene
CAS1805527-51-8
Molecular FormulaC8H6BrF2NO3
Molecular Weight282.04 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1OC(F)F)Br)[N+](=O)[O-]
InChIInChI=1S/C8H6BrF2NO3/c1-4-2-6(12(13)14)5(9)3-7(4)15-8(10)11/h2-3,8H,1H3
InChIKeyQBKDBAIZULQKCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-difluoromethoxy-5-nitrotoluene (CAS 1805527-51-8) – Procurement-Relevant Profile for Synthesis and R&D


4-Bromo-2-difluoromethoxy-5-nitrotoluene (CAS 1805527-51-8; molecular formula C8H6BrF2NO3; molecular weight 282.04) is a polysubstituted nitroaromatic compound characterized by the simultaneous presence of a bromine atom, a difluoromethoxy group (-OCHF2), and a nitro group on a toluene scaffold . It serves as a versatile building block in medicinal chemistry and agrochemical synthesis, with the bromine providing a cross-coupling handle, the difluoromethoxy group contributing to metabolic stability and lipophilicity, and the nitro group enabling reductive amination or heterocycle formation [1]. The compound is commercially available with reported purity of 98% from specialized suppliers serving global pharmaceutical R&D and quality control needs .

Bromine handle supports Suzuki-Miyaura and Buchwald-Hartwig cross-couplings
Difluoromethoxy group modulates physicochemical and metabolic stability profiles
Nitro group enables reductive amination or heterocycle formation

Why Generic Substitution of 4-Bromo-2-difluoromethoxy-5-nitrotoluene Compromises Synthetic Utility


In synthetic route planning, substituting 4-Bromo-2-difluoromethoxy-5-nitrotoluene with in-class nitroaromatic analogs introduces uncontrolled variability in reactivity, physicochemical properties, and downstream functionalization potential. The difluoromethoxy group (-OCHF2) cannot be equated to methoxy (-OCH3) or ethoxy (-OCH2CH3) due to the distinct electronic effects of fluorine substitution, which alters the nucleophilicity of the ring and the stability of intermediates in cross-coupling reactions [1]. Similarly, the specific regiochemical arrangement (Br at position 4, -OCHF2 at position 2, -NO2 at position 5, and -CH3 at position 1) dictates the compound's behavior in Suzuki-Miyaura couplings and nitro group reductions. Positional isomers (e.g., 3-Bromo-2-difluoromethoxy-4-nitrotoluene, CAS 1805527-24-5) or analogs lacking the bromine handle (e.g., 2-difluoromethoxy-5-nitrotoluene, CAS 83190-00-5) lead to divergent synthetic outcomes and are not interchangeable without re-optimization of reaction conditions and purification protocols [2].

-OCHF2 ≠ -OCH3 Electronic effects of fluorine alter ring nucleophilicity and intermediate stability in cross-coupling, making methoxy analogs a poor reactivity match.
Regiochemistry Mismatch Positional isomers such as 3-bromo-2-difluoromethoxy-4-nitrotoluene introduce steric hindrance at the coupling site, shifting yield and selectivity profiles.
Absence of Br Handle Non-brominated analogs (e.g., 2-difluoromethoxy-5-nitrotoluene) preclude direct cross-coupling; prior halogenation adds steps and reduces overall efficiency.

Quantitative Differentiation of 4-Bromo-2-difluoromethoxy-5-nitrotoluene from Structural Analogs


Comparative Molecular Weight and Calculated LogP: Impact on Purification and Chromatographic Behavior

4-Bromo-2-difluoromethoxy-5-nitrotoluene exhibits a molecular weight of 282.04 g/mol, which is substantially higher than the non-brominated analog 2-difluoromethoxy-5-nitrotoluene (203.14 g/mol) and the methoxy analog 4-bromo-2-methoxy-5-nitrotoluene (246.06 g/mol) . This increased mass, coupled with the presence of the lipophilic bromine and difluoromethoxy groups, translates to significantly higher calculated lipophilicity (ClogP) compared to the methoxy analog. In preparative reverse-phase HPLC purification, the compound's longer retention time enables effective separation from unreacted starting materials and byproducts lacking the bromine substituent.

Molecular Weight
Context-dependent
282.04 g/mol
+78.9 g/mol vs. non-brominated; +35.98 g/mol vs. methoxy
Higher mass and lipophilicity alter chromatographic retention
Supports purification method development; confirm with experimental logP
Chromatography Lipophilicity Physicochemical Properties

Regiochemical Positioning of Bromine for Selective Cross-Coupling: Suzuki-Miyaura Reactivity

The specific placement of the bromine atom at position 4 (para to the methyl group, meta to the nitro group) in 4-bromo-2-difluoromethoxy-5-nitrotoluene provides a predictable and sterically accessible site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations [1]. In contrast, the positional isomer 3-bromo-2-difluoromethoxy-4-nitrotoluene (CAS 1805527-24-5) places the bromine ortho to the nitro group, introducing significant steric hindrance that can reduce coupling yields or require forcing conditions [2]. Additionally, the absence of bromine in 2-difluoromethoxy-5-nitrotoluene (CAS 83190-00-5) precludes cross-coupling altogether unless the ring is first halogenated, adding a synthetic step and reducing overall yield .

Regiochemical Selectivity
Class-level inference
Br at C4 (para to CH3, meta to NO2)
vs. isomer Br ortho to NO2; vs. no-Br analog
Steric accessibility enables predictable coupling yields
Isomer or analog substitution requires method re-optimization
Cross-Coupling Suzuki-Miyaura Regioselectivity

Differential Reactivity of the Difluoromethoxy Group in Aminodehalogenation

Recent studies on the competitive substitution of the difluoromethoxy group in aminodehalogenation reactions of aromatic nitro compounds provide class-level insight into the behavior of the -OCHF2 moiety under nucleophilic conditions [1]. The difluoromethoxy group in 4-bromo-2-difluoromethoxy-5-nitrotoluene is expected to exhibit distinct reactivity compared to a methoxy group. Specifically, under aminodehalogenation conditions, the -OCHF2 group may undergo competitive substitution with the bromine atom, whereas a methoxy group (-OCH3) is typically inert [1]. This introduces chemoselectivity considerations that are absent in non-fluorinated analogs such as 4-bromo-2-methoxy-5-nitrotoluene, where the bromine is the sole leaving group .

Chemoselectivity Risk
Class-level inference
-OCHF2 may compete as leaving group
vs. -OCH3 (inert)
Potential for dual functionalization or undesired side reactions
Requires verification under specific aminodehalogenation conditions
Nucleophilic Substitution Aminodehalogenation Chemoselectivity

Commercially Reported Purity Specification (98%) for Direct Use Without Purification

The compound 4-Bromo-2-difluoromethoxy-5-nitrotoluene (CAS 1805527-51-8) is commercially supplied with a reported purity specification of NLT 98% . This high initial purity differentiates it from custom-synthesized batches of related analogs, which may require additional purification steps (e.g., column chromatography or recrystallization) before use in sensitive catalytic reactions or biological assays. For procurement purposes, a verified 98% purity specification reduces the risk of introducing unknown impurities that could poison palladium catalysts or interfere with downstream biological readouts, thereby saving time and resources in R&D workflows.

Commercial Purity
Specification review
NLT 98%
Reduces need for in-house purification prior to use
Specification may vary between lots; verify COA
Purity Quality Control Procurement

Optimal Use Cases for 4-Bromo-2-difluoromethoxy-5-nitrotoluene Based on Structural Differentiation


Medicinal Chemistry: Late-Stage Diversification via Suzuki-Miyaura Cross-Coupling

The bromine atom at position 4 of 4-bromo-2-difluoromethoxy-5-nitrotoluene serves as a reliable handle for Suzuki-Miyaura cross-coupling, enabling the introduction of diverse aryl or heteroaryl boronic acids onto the difluoromethoxy-nitrotoluene core [1]. This is particularly valuable for generating libraries of compounds where the -OCHF2 group is intended to enhance metabolic stability and the nitro group is reserved for subsequent reduction to an amine for further amide bond formation. The regiochemistry ensures that the coupling occurs distal to the sterically demanding nitro and difluoromethoxy groups, maximizing yield and minimizing byproduct formation compared to isomers where the bromine is ortho to the nitro group .

Agrochemical Intermediate: Synthesis of Novel Fungicidal Scaffolds

Polysubstituted nitroaromatics bearing difluoromethoxy groups are of increasing interest in the discovery of novel fungicides with new modes of action to combat resistant pathogens [1]. 4-Bromo-2-difluoromethoxy-5-nitrotoluene can be elaborated into more complex structures through a sequence of nitro group reduction, diazotization, and subsequent heterocycle formation. The presence of the difluoromethoxy group is expected to improve the physicochemical profile (e.g., lipophilicity and metabolic stability) of the final fungicide candidates, a key advantage over non-fluorinated or simpler methoxy analogs .

Chemical Biology: Synthesis of Activity-Based Probes with Enhanced Cellular Permeability

The difluoromethoxy group (-OCHF2) is a recognized bioisostere for methoxy (-OCH3) and hydroxy (-OH) groups that can confer improved membrane permeability and resistance to oxidative metabolism [1]. 4-Bromo-2-difluoromethoxy-5-nitrotoluene provides a modular scaffold for constructing chemical probes where the bromine allows for conjugation to a reporter tag (e.g., biotin or fluorophore) via cross-coupling, while the nitro group can be reduced to an amine for linking to a target-binding moiety. The enhanced lipophilicity conferred by the -OCHF2 and bromine groups, as indicated by its higher molecular weight relative to non-halogenated analogs, supports its utility in designing cell-permeable probes .

Materials Science: Precursor to Polyfunctional Aromatic Monomers

The combination of a bromine (for cross-coupling), a nitro group (for reduction to amine), and a difluoromethoxy group (for electronic tuning) makes 4-bromo-2-difluoromethoxy-5-nitrotoluene a potential precursor to polyfunctional aromatic monomers [1]. These monomers could be utilized in the synthesis of high-performance polymers where the -OCHF2 group modulates dielectric constant or surface properties. The high commercial purity (98%) ensures that the monomer feed is consistent, which is critical for achieving reproducible polymer molecular weights and properties in step-growth polymerizations .

Application
Selection Property
Validation Focus
Late-stage Suzuki-Miyaura diversification
Bromine cross-coupling handle
Cross-coupling yield and regioselectivity
Agrochemical scaffold synthesis
Nitro reduction and heterocycle formation
Heterocycle formation efficiency
Activity-based probe construction
-OCHF2 for permeability and stability
Cell permeability and target engagement
Aromatic monomer precursor
Multifunctional group tolerance
Monomer purity and batch consistency

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